molecular formula C24H28N2O2 B1316247 N1-Tritylpropane-1,3-diamine acetate CAS No. 325143-22-4

N1-Tritylpropane-1,3-diamine acetate

Cat. No.: B1316247
CAS No.: 325143-22-4
M. Wt: 376.5 g/mol
InChI Key: RPVRPXRKXRMRMV-UHFFFAOYSA-N
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Description

N1-Tritylpropane-1,3-diamine acetate: is an organic compound with the molecular formula C24H28N2O2. It is a derivative of propane-1,3-diamine, where one of the amine groups is protected by a trityl group (triphenylmethyl group). This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N1-Tritylpropane-1,3-diamine acetate typically begins with propane-1,3-diamine and trityl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The trityl chloride reacts with one of the amine groups of propane-1,3-diamine to form N1-Tritylpropane-1,3-diamine.

    Acetate Formation: The resulting N1-Tritylpropane-1,3-diamine is then reacted with acetic acid to form the acetate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-Tritylpropane-1,3-diamine acetate can undergo oxidation reactions, where the trityl group can be removed under oxidative conditions.

    Reduction: The compound can be reduced to remove the trityl group, yielding propane-1,3-diamine.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Removal of the trityl group, yielding propane-1,3-diamine.

    Reduction: Propane-1,3-diamine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of propane-1,3-diamine can be obtained.

Scientific Research Applications

Chemistry:

    Protecting Group: N1-Tritylpropane-1,3-diamine acetate is used as a protecting group for amines in organic synthesis, allowing selective reactions to occur at other functional groups.

Biology and Medicine:

    Drug Development: The compound is used in the synthesis of pharmaceuticals where selective protection of amine groups is required.

    Bioconjugation: It is used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

    Polymer Synthesis: Used in the synthesis of polymers where selective protection of functional groups is necessary.

    Catalysis: Employed in catalytic processes where the trityl group provides steric hindrance to control reaction pathways.

Mechanism of Action

Mechanism: The trityl group in N1-Tritylpropane-1,3-diamine acetate acts as a protecting group for the amine functionality. It prevents unwanted reactions at the protected amine site, allowing selective reactions to occur at other functional groups. The acetate salt form enhances the solubility of the compound in organic solvents, facilitating its use in various reactions.

Molecular Targets and Pathways: The compound primarily targets amine functionalities in organic molecules, protecting them from unwanted reactions. It is involved in pathways where selective protection and deprotection of amines are required.

Comparison with Similar Compounds

    N1-Benzylpropane-1,3-diamine acetate: Similar protecting group but with a benzyl group instead of a trityl group.

    N1-Phenylpropane-1,3-diamine acetate: Uses a phenyl group as the protecting group.

    N1-Tert-butylpropane-1,3-diamine acetate: Uses a tert-butyl group for protection.

Uniqueness: N1-Tritylpropane-1,3-diamine acetate is unique due to the bulky trityl group, which provides significant steric hindrance, making it highly effective in protecting amine groups during complex synthetic processes. This steric hindrance is greater compared to benzyl, phenyl, or tert-butyl groups, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

acetic acid;N'-tritylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2.C2H4O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2(3)4/h1-9,11-16,24H,10,17-18,23H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVRPXRKXRMRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583337
Record name Acetic acid--N~1~-(triphenylmethyl)propane-1,3-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325143-22-4
Record name Acetic acid--N~1~-(triphenylmethyl)propane-1,3-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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